molecular formula C13H22N2O2 B1478905 (3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone CAS No. 2098005-17-3

(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone

Cat. No. B1478905
CAS RN: 2098005-17-3
M. Wt: 238.33 g/mol
InChI Key: CKSGMJPQRJMNNN-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of hexahydrocyclopenta[b]pyrrol-2(1H)-one and hexahydrocyclopenta[c]pyrrole . These are cyclic compounds containing a pyrrole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound likely involves a cyclopenta[c]pyrrole core, which is a type of pyrrole ring fused to a cyclopentane ring .

Scientific Research Applications

Synthesis and Structural Analysis

  • Huang et al. (2021) conducted a study on the synthesis and crystal structure of related compounds. They utilized a three-step substitution reaction to obtain the compounds and confirmed the structures through FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and single crystal X-ray diffraction. Their research also involved density functional theory (DFT) to analyze molecular structures and physicochemical properties (Huang et al., 2021).

Synthetic Pathways and Chemical Properties

  • Krow et al. (2002) described the stereocontrolled synthesis of a functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthon, relevant to methano-bridged pyrrolidines. They used a specific electrophilic addition-rearrangement route to achieve this synthesis (Krow et al., 2002).
  • Kimbaris and Varvounis (2000) researched the reduction of 2- and 3-Acylpyrroles, detailing a new synthesis path for the Pyrrolo[1,2-b]cinnolin-10-one Ring System, which might offer insights into similar structures (Kimbaris & Varvounis, 2000).

Biological and Pharmacological Relevance

  • Singh et al. (2016) synthesized new organotin(IV) complexes of ligands related to (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, and evaluated their in vitro antimicrobial activities against various microorganisms. This study demonstrated the potential drug capabilities of these complexes (Singh, Singh, & Bhanuka, 2016).

properties

IUPAC Name

[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-9-13-4-1-2-11(13)7-15(8-13)12(17)10-3-5-14-6-10/h10-11,14,16H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSGMJPQRJMNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C(=O)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone
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(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone
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(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone
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(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone
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(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone
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(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone

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